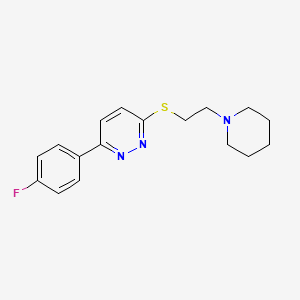

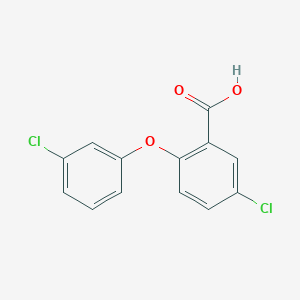

![molecular formula C17H13Cl2N3O3S B2541526 3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-16-0](/img/structure/B2541526.png)

3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide" is a derivative of benzenesulfonamide with potential biological activity. The presence of a pyrrole moiety and the dichloro substitution on the benzene ring suggest that this compound could be of interest in medicinal chemistry, particularly in the development of anticancer or anti-inflammatory agents. The structure of the compound indicates that it may interact with various biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compounds with a pyrrol-1-yl group attached to a dihydropyridine ring, which is further linked to a benzamide or benzenesulfonamide moiety, have been synthesized for their potential anticancer properties . The synthesis involves the formation of an aminating agent followed by a reaction with substituted benzoyl chloride or benzenesulfonyl chloride to produce stable imino ylides, which are then reduced to yield the target compounds. Although the exact synthesis of "3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide" is not detailed, similar synthetic strategies could be employed, with appropriate modifications to introduce the dichloro groups and the hydrazide functionality.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit significant electronic effects due to the dichloro substitution, which could influence its binding affinity to biological targets. The pyrrole ring is a common motif in many biologically active compounds and can participate in hydrogen bonding and π-π interactions. The benzenesulfonamide moiety is a well-known pharmacophore in carbonic anhydrase inhibitors and could confer similar properties to this compound .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The sulfonamide group is typically stable under physiological conditions, but the hydrazide functionality could potentially undergo condensation reactions with carbonyl compounds. The pyrrole ring could also engage in electrophilic substitution reactions, especially at positions not substituted by the benzoyl group. The dichloro groups could be susceptible to nucleophilic aromatic substitution, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide" would be influenced by its molecular structure. The presence of chloro groups would likely increase the compound's lipophilicity, potentially affecting its solubility and permeability. The compound's melting point, boiling point, and stability would depend on the intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, dictated by the functional groups present. The electronic properties of the compound, such as its dipole moment and electronic distribution, would be key factors in its interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The chemical synthesis of related compounds involves multiple steps, including the reaction of specific precursors to obtain novel derivatives with potential biological activities. For instance, Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showcasing the reactivity of these compounds toward various reactants to produce different derivatives. These new products were characterized using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectroscopy, and elemental analyses, highlighting the comprehensive approach to understanding their structure and properties (Elgemeie et al., 2017).

Antimicrobial Activity

Many studies focus on the antimicrobial properties of compounds related to 3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide. The synthesized compounds are evaluated for their antibacterial and antifungal activities against various pathogens. For example, El-Meguid et al. (2014) constructed new compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids and sulfamoyl and/or pyrrole analogues. These compounds demonstrated significant effectiveness against gram-positive and gram-negative bacteria as well as fungi, showcasing the potential of these derivatives in antimicrobial applications (El-Meguid, 2014).

Anticancer Evaluation

The anticancer properties of compounds structurally related to 3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide have also been a subject of research. Mansour et al. (2021) synthesized hydrazide derivatives and evaluated their cytotoxic effects against human breast cancer cell lines. Their study illustrates the potential of these compounds as anticancer agents, with certain derivatives showing promising results in cytotoxicity assays. Molecular docking experiments further supported the potential of these compounds against breast cancer cells (Mansour et al., 2021).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) discussed the synthesis of novel pyridine and fused pyridine derivatives, highlighting their in silico molecular docking screenings towards specific target proteins. This approach provides insights into the binding energies of the ligands on the target protein, illustrating the compounds' potential interactions and activities at the molecular level. Such studies are crucial in understanding the biological activities of these compounds and their potential therapeutic applications (Flefel et al., 2018).

Eigenschaften

IUPAC Name |

N'-(3,5-dichlorophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c18-12-9-13(19)11-14(10-12)26(24,25)21-20-17(23)15-5-1-2-6-16(15)22-7-3-4-8-22/h1-11,21H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKFDWSMFZMNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

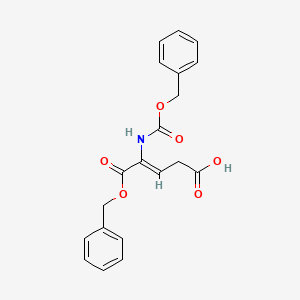

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![N-mesityl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2541448.png)

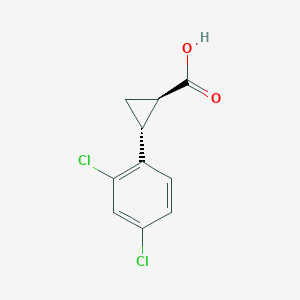

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2541459.png)

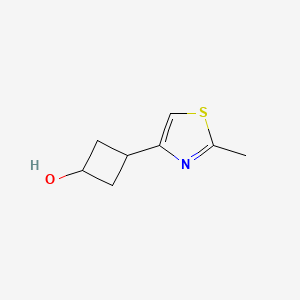

![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2541460.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)

![N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541466.png)